molecular formula C17H19N3O4 B2903699 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide CAS No. 1251564-77-8

2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide

Cat. No.: B2903699
CAS No.: 1251564-77-8
M. Wt: 329.356
InChI Key: NGUFUJPIQKGFSY-UHFFFAOYSA-N
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Description

2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage between a 3,5-dimethoxyphenyl group and a phenylacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with bromoacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)ethanol
  • 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)propanoic acid
  • 2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)butanamide

Uniqueness

2-(4-(3-(3,5-Dimethoxyphenyl)ureido)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and urea linkage provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-8-13(9-15(10-14)24-2)20-17(22)19-12-5-3-11(4-6-12)7-16(18)21/h3-6,8-10H,7H2,1-2H3,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUFUJPIQKGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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